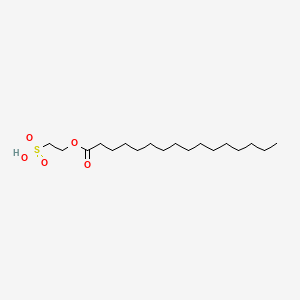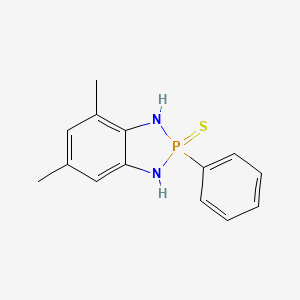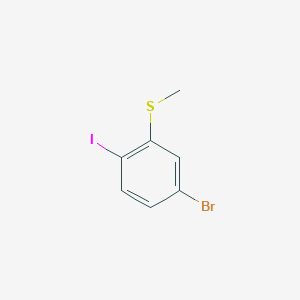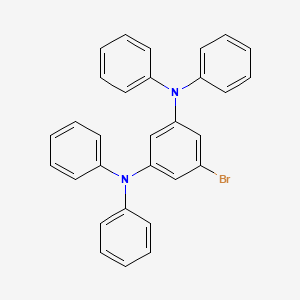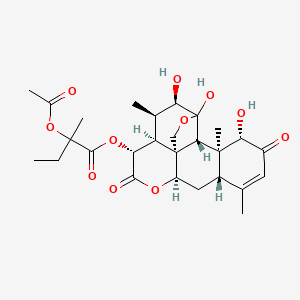
Aziridine, 1,1'-(sulfonylbis(2-nitro-4,1-phenylene))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is a complex organic compound characterized by the presence of aziridine rings and sulfonyl groups. This compound is notable for its unique chemical structure, which includes two aziridine rings connected by a sulfonyl bridge, with nitro-substituted phenylene groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- typically involves the reaction of aziridine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis-.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the aziridine ring, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- involves the interaction of its functional groups with various molecular targets. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The sulfonyl groups enhance the compound’s reactivity and stability, while the nitro groups can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
DMAC-DPS: 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
SPDP: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))dipyridine
SPPP: 5,5’-(4,4’-Sulfonylbis(4,1-phenylene))bis(3-phenylpyridine)
SPDQ: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))diquinoline
Uniqueness
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is unique due to the presence of both aziridine and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
56225-15-1 |
|---|---|
Molecular Formula |
C16H14N4O6S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[4-[4-(aziridin-1-yl)-3-nitrophenyl]sulfonyl-2-nitrophenyl]aziridine |
InChI |
InChI=1S/C16H14N4O6S/c21-19(22)15-9-11(1-3-13(15)17-5-6-17)27(25,26)12-2-4-14(18-7-8-18)16(10-12)20(23)24/h1-4,9-10H,5-8H2 |
InChI Key |
PSAPAUCLMZRTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CC4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


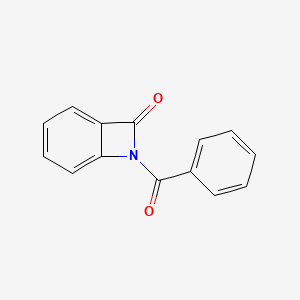
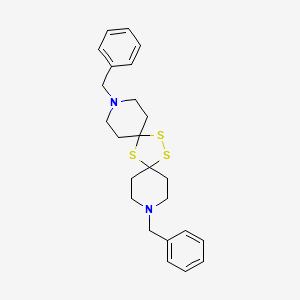
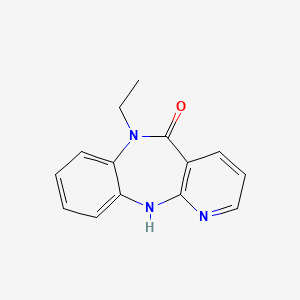
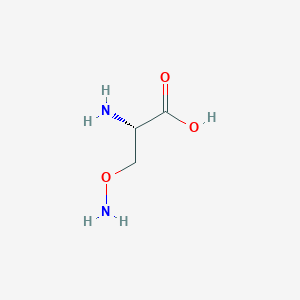
![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
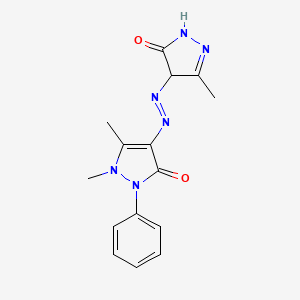

![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)
